2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQPGBPSXSDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204336 | |
| Record name | 2-(2-Aminoethyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901886-37-1 | |
| Record name | 2-(2-Aminoethyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901886-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The pyridazinone ring is typically synthesized via cyclocondensation of β-keto esters (e.g., methyl 3-(4-methoxyphenyl)-3-oxopropanoate) with hydrazine hydrate. This method yields 6-(4-methoxyphenyl)pyridazin-3(2H)-one as the intermediate.
Reaction Conditions :
Mechanism :
Alternative Route: Schmidt-Druey Synthesis
For substrates with electron-withdrawing groups, 1,2-diketones react with hydrazines to form pyridazin-3(2H)-ones. This method is less common for 4-methoxyphenyl derivatives but provides regioselectivity.
Introduction of the 2-Aminoethyl Side Chain
Nucleophilic Substitution at Position 2
The aminoethyl group is introduced via alkylation of the pyridazinone nitrogen using 2-chloroethylamine or its protected derivatives (e.g., tert-butyl (2-chloroethyl)carbamate).
Procedure :
- Substrate : 6-(4-methoxyphenyl)pyridazin-3(2H)-one
- Reagent : 2-Chloroethylamine hydrochloride
- Base : Potassium carbonate or triethylamine
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 80–100°C
- Time : 8–16 hours
- Yield : 50–62%
Example :
6-(4-Methoxyphenyl)pyridazin-3(2H)-one (5.0 g, 22.4 mmol) was reacted with 2-chloroethylamine hydrochloride (3.2 g, 26.9 mmol) in DMF (50 mL) using K₂CO₃ (6.2 g, 44.8 mmol) at 90°C for 12 hours. The product was isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one (3.1 g, 58%).
Reductive Amination Approach
For higher yields, reductive amination of a 2-(2-oxoethyl) intermediate is employed:
- Step 1 : Alkylation with 2-chloroacetamide.
- Step 2 : Reduction of the amide to amine using LiAlH₄ or BH₃-THF.
Advantages :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using hydrochloric acid in polar solvents:
Procedure :
- Dissolve 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one (1.0 equiv) in ethanol.
- Add concentrated HCl (1.1 equiv) dropwise at 0–5°C.
- Stir for 1 hour, then filter and dry under vacuum.
Analytical Characterization
Key Data for Final Product :
Comparative Analysis of Methods
| Method | Yield | Purity | Drawbacks |
|---|---|---|---|
| Nucleophilic Substitution | 58% | 95% | Requires excess alkylating agent |
| Reductive Amination | 73% | 98% | Multi-step, costly reagents |
Industrial-Scale Considerations
- Cost Efficiency : Reductive amination is preferred for large batches despite higher reagent costs.
- Safety : HCl gas emission during salt formation necessitates controlled environments.
Recent Advances
Microwave-assisted synthesis reduces reaction times by 50% (e.g., 4 hours for cyclocondensation).
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the pyridazinone core may produce dihydropyridazinone derivatives.
Scientific Research Applications
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:
2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one hydrochloride: Lacks the methoxy group, which may affect its solubility and biological activity.
2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one hydrochloride: Contains a chloro group instead of a methoxy group, which may alter its reactivity and pharmacological properties.
2-(2-aminoethyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one hydrochloride: Has a hydroxy group, which may enhance its hydrogen bonding capabilities and affect its biological interactions.
The uniqueness of 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an aminoethyl group and a methoxyphenyl substituent, which contribute to its pharmacological potential. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H15N3O·HCl
- Molecular Weight : 215.25 g/mol
The presence of functional groups such as the amino group and the carbonyl group in the pyridazinone ring enhances its reactivity and biological interactions. The hydrochloride form improves solubility, making it suitable for various pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group can form hydrogen bonds, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects.
Biological Activities
Research indicates that compounds similar to 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that related pyridazinones can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the anticancer potential of pyridazinone derivatives, revealing that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .
- The compound's mechanism was linked to its ability to induce apoptosis through mitochondrial pathways, as evidenced by flow cytometry analysis showing increased sub-G1 populations in treated cells .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- A series of studies highlighted the antimicrobial properties of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) below 10 µg/mL .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Unique Features |
|---|---|---|---|
| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Anticancer | 5.0 | Specific receptor agonism |
| 4-Methoxyphenyl-pyridazinones | Antimicrobial | 7.5 | Varied biological activities |
| Pyrimido-pyridazinones | Broad-spectrum pharmacological effects | 9.0 | Additional pyrimidine ring |
This comparative analysis highlights the unique structural characteristics of 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride that may contribute to its distinct biological profile.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride?
Answer:
The compound can be synthesized via condensation reactions of substituted pyridazinone intermediates with appropriate aldehydes or alkylating agents. For example:
- Step 1: Prepare 6-(4-methoxyphenyl)pyridazin-3(2H)-one by reacting 4-methoxyphenyl-substituted precursors with hydrazine derivatives in ethanol under reflux .
- Step 2: Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. A typical method involves reacting the pyridazinone core with 2-bromoethylamine hydrobromide in acetonitrile using cesium carbonate as a base, followed by HCl treatment to form the hydrochloride salt .
- Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (e.g., CHCl/CHOH gradients) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions and proton environments. For example, the methoxyphenyl group typically shows a singlet at δ ~3.8 ppm (H) and a carbonyl signal near δ 158 ppm (C) .
- Mass Spectrometry: LC-MS or HR-MS validates molecular weight (e.g., [M+H] expected for CHClNO: 282.09) and detects impurities .
- X-ray Crystallography: For structural confirmation, refine single-crystal data using SHELXL (e.g., space group P2/c, monoclinic system) .
Advanced: How can crystallographic data resolve structural ambiguities in pyridazinone derivatives?
Answer:
-
Data Collection: Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K to obtain high-resolution data .
-
Refinement: Apply SHELXL for structure solution. Key parameters include:
Parameter Value Space group P2/c a, b, c (Å) 9.745, 13.850, 8.481 β (°) 111.557 V (ų) 1064.7
Advanced: How can solubility challenges in aqueous formulations be addressed for in vivo studies?
Answer:
-
Co-solvent Systems: Use PEG 400/water mixtures (e.g., 30–50% PEG) to enhance solubility. Thermodynamic studies show that solubility increases exponentially with PEG concentration .
-
Data Example:
PEG 400 (%) Solubility (mg/mL) 30 0.8 50 3.2 -
Alternative Strategies: Micellar solubilization (e.g., polysorbate 80) or pH adjustment (hydrochloride salt stabilizes at pH 4–6) .
Advanced: How do structural modifications influence biological activity in pyridazinone derivatives?
Answer:
- Substituent Effects:
- Methoxyphenyl Group: Enhances lipophilicity and receptor binding affinity. Replace with halogenated aryl groups (e.g., 4-chlorophenyl) to study steric/electronic effects .
- Aminoethyl Side Chain: Modulate basicity via alkylation (e.g., piperidinyl or morpholinyl derivatives) to improve pharmacokinetics .
- Biological Assays: Test α1-adrenergic receptor antagonism using isolated tissue models (e.g., rat aorta contraction assays) .
Advanced: How should researchers resolve contradictions in reported solubility or bioactivity data?
Answer:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out impurities. Compare retention times with standards .
- Crystallization Conditions: Polymorphism can alter solubility. Recrystallize from ethanol/water (9:1) and compare DSC thermograms .
- Biological Replicates: Conduct dose-response curves in triplicate to confirm IC values .
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage Conditions: Store at -20°C in airtight, light-protected containers with desiccants. Hydrochloride salts are hygroscopic .
- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using LC-MS .
Advanced: How can computational modeling guide SAR studies?
Answer:
- Docking Studies: Use PyMOL or AutoDock Vina to model interactions with target receptors (e.g., α1-adrenergic receptors). Key residues: Asp106, Tyr185 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
